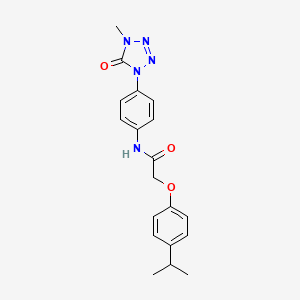

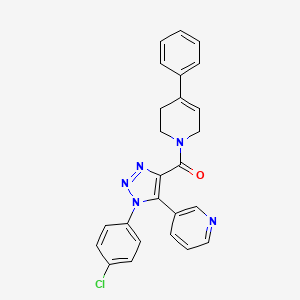

2-(4-isopropylphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer properties, involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid reacting with 2-diaminobenzene in the presence of dry dichloromethane, lutidine, and TBTU under cooled conditions. The resulting product is then recrystallized to achieve the desired purity and characterized using spectroscopic techniques such as HNMR and LC-MS .

Molecular Structure Analysis

The molecular structure of the synthesized compound was determined through crystallographic analysis. It was found to crystallize in the orthorhombic crystal system with the space group Pbca. The unit cell parameters were measured, and the crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure is stabilized by intermolecular hydrogen bonds of the type N–H···O and also features two intramolecular interactions, which are crucial for the stability and biological activity of the molecule .

Chemical Reactions Analysis

The compound exhibits potential as an anticancer agent, as suggested by in silico modeling studies targeting the VEGFr receptor. This indicates that the compound may interact with cancer-related pathways, although the specific chemical reactions and interactions at the molecular level within the biological system are not detailed in the provided data .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and stability of the compound are not explicitly mentioned in the provided data. However, the chemical properties can be inferred from the molecular structure, which includes the presence of an isopropyl group and an acetamide moiety, both of which can influence the compound's reactivity and interaction with biological targets. The presence of hydrogen bonds within the crystal structure suggests a certain degree of polarity, which could affect its solubility and pharmacokinetic profile .

While the provided data does not include specific case studies, the in vitro cytotoxic activity of related compounds, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, has been tested against 60 cancer cell lines. One of these derivatives showed significant cancer cell growth inhibition against eight cancer cell lines, indicating the potential of this class of compounds in anticancer drug design . This suggests that the compound may also possess similar cytotoxic properties, although direct evidence from case studies is not available.

Aplicaciones Científicas De Investigación

Anticancer Potential

A compound closely related to 2-(4-isopropylphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide has been synthesized and evaluated for its anticancer properties. This compound, synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, exhibited significant anticancer activity through in silico modeling, targeting the VEGFr receptor. The compound's structure was elucidated using elemental analyses and spectroscopic techniques, confirming its potential as an anticancer agent (Sharma et al., 2018).

Corrosion Inhibition

Research into acetamide derivatives, including those structurally similar to 2-(4-isopropylphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide, has shown promising results in corrosion inhibition. Specifically, 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and demonstrated significant corrosion prevention efficiencies in steel coupons in acidic and mineral oil mediums. These findings suggest a potential application in protecting metals against corrosion, highlighting the versatility of acetamide derivatives in industrial applications (Yıldırım & Cetin, 2008).

Novel Coordination Complexes

A study synthesized and characterized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, underscoring the potential of acetamide derivatives in developing new antioxidant agents. The study provides insights into the structural basis for the antioxidant activity of these complexes, offering a foundation for future research into their therapeutic applications (Chkirate et al., 2019).

Propiedades

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-13(2)14-4-10-17(11-5-14)27-12-18(25)20-15-6-8-16(9-7-15)24-19(26)23(3)21-22-24/h4-11,13H,12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDJLTFJEMHFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopropylphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)